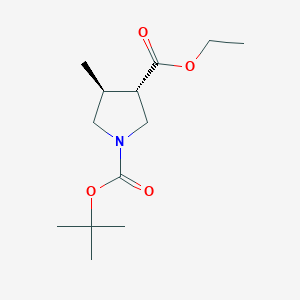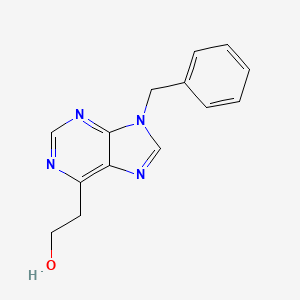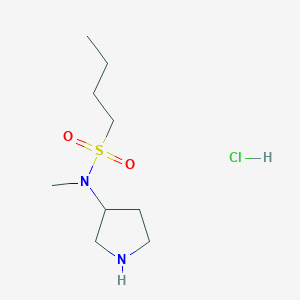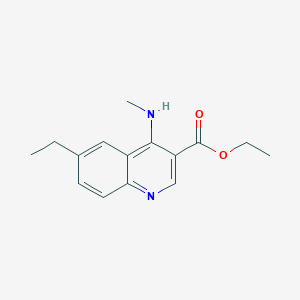
(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which is crucial for its biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate nucleophilic substitution.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the correct (3S,4S) configuration.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various alkylated derivatives.
Applications De Recherche Scientifique
(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar chiral center and are used in similar applications.
tert-Butyl esters: These compounds have similar functional groups and are used in organic synthesis.
Uniqueness
(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the combination of substituents on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |
Clé InChI |
QGNVVHOIALIBRL-NXEZZACHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)




![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
